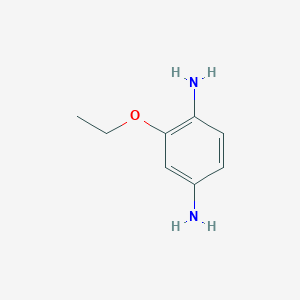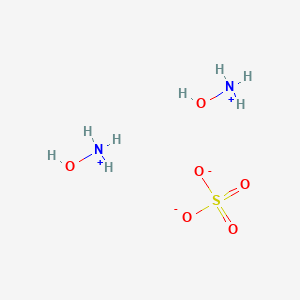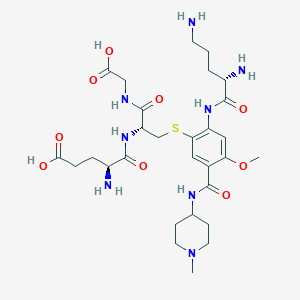
S-(2-Ornithylamino-4-methoxy-5-(1'-methyl-4'-piperidylamino)carboxyphenyl)glutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Ornithylamino-4-methoxy-5-(1'-methyl-4'-piperidylamino)carboxyphenyl)glutathione, commonly known as OMe-SSR, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a glutathione conjugate of a novel anti-cancer agent, which has been found to have potent cytotoxic activity against a variety of cancer cell lines.
Wirkmechanismus
The mechanism of action of OMe-SSR is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. OMe-SSR has been found to induce the activation of caspases, which are enzymes that play a key role in the apoptotic process. In addition, OMe-SSR has been found to inhibit the activity of several proteins that are involved in cell cycle regulation and cell survival, including Akt, mTOR, and NF-κB.
Biochemische Und Physiologische Effekte
OMe-SSR has been found to have several biochemical and physiological effects in cancer cells. One of the key effects of OMe-SSR is the induction of oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) in cancer cells. This, in turn, leads to the activation of several signaling pathways that are involved in the induction of apoptosis. In addition, OMe-SSR has been found to inhibit the activity of several proteins that are involved in the regulation of cell cycle progression, including cyclin D1, cyclin E, and CDK2.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using OMe-SSR in lab experiments include its potent cytotoxic activity against a variety of cancer cell lines, its ability to induce apoptosis in cancer cells, and its ability to inhibit the activity of several proteins that are involved in cell cycle regulation and cell survival. However, one of the limitations of using OMe-SSR in lab experiments is its potential toxicity to normal cells, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for research on OMe-SSR. One of the key areas of research is the identification of the molecular targets of OMe-SSR in cancer cells. This will help to elucidate the mechanism of action of OMe-SSR and may lead to the development of more effective cancer therapies. In addition, future research on OMe-SSR may focus on the development of more potent and selective analogs of OMe-SSR, which may have improved therapeutic efficacy and reduced toxicity to normal cells.
Synthesemethoden
The synthesis of OMe-SSR involves the conjugation of a glutathione molecule with a novel anti-cancer agent. The anti-cancer agent is synthesized separately and then coupled with glutathione using standard chemical methods. The resulting compound is purified using high-performance liquid chromatography (HPLC) and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
OMe-SSR has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have reported that OMe-SSR exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, OMe-SSR has been found to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
129596-89-0 |
|---|---|
Produktname |
S-(2-Ornithylamino-4-methoxy-5-(1'-methyl-4'-piperidylamino)carboxyphenyl)glutathione |
Molekularformel |
C29H46N8O9S |
Molekulargewicht |
682.8 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-[[(2S)-2,5-diaminopentanoyl]amino]-4-methoxy-5-[(1-methylpiperidin-4-yl)carbamoyl]phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H46N8O9S/c1-37-10-7-16(8-11-37)34-26(42)17-12-23(20(13-22(17)46-2)35-27(43)18(31)4-3-9-30)47-15-21(29(45)33-14-25(40)41)36-28(44)19(32)5-6-24(38)39/h12-13,16,18-19,21H,3-11,14-15,30-32H2,1-2H3,(H,33,45)(H,34,42)(H,35,43)(H,36,44)(H,38,39)(H,40,41)/t18-,19-,21-/m0/s1 |
InChI-Schlüssel |
MWWPXANGCUTKTQ-ZJOUEHCJSA-N |
Isomerische SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)[C@H](CCCN)N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C(CCCN)N)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
Kanonische SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C(CCCN)N)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
Andere CAS-Nummern |
129596-89-0 |
Synonyme |
(14C)BMCP BMCP S-(2-ornithylamino-4-methoxy-5-(1'-methyl-4'-piperidylamino)carboxyphenyl)glutathione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)


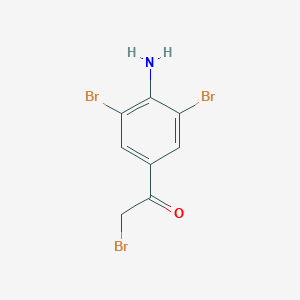
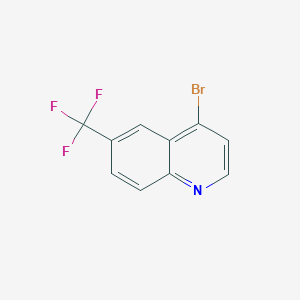
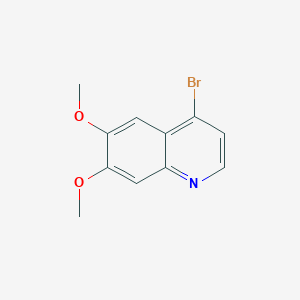
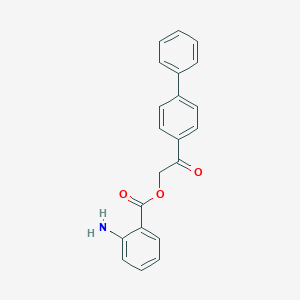
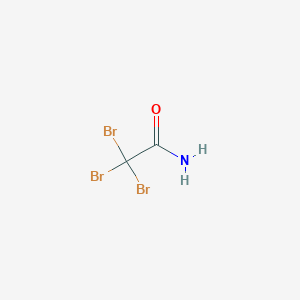
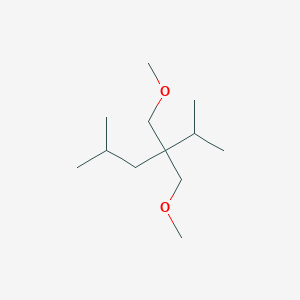
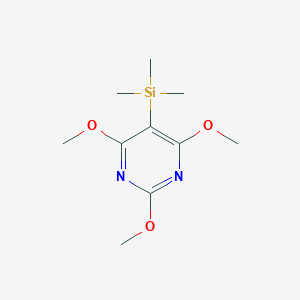
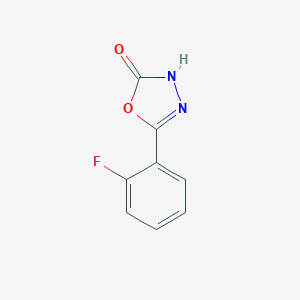
![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
